3-amino-6-ethyl-N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
Compounds with structures similar to the one you provided often have interesting physical, chemical, and biological properties . They can be part of important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as fluoropyridines, involves various methods . For instance, N-Ethyl-2,6-diamino-4-fluoropyridinium triflate was synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by interaction with anhydrous ammonia gas in MeCN at 0 °C during 5–10 min .Molecular Structure Analysis
The molecular structure of such compounds often includes an aromatic ring, which contributes to their interesting and unusual properties . The presence of strong electron-withdrawing substituents in the aromatic ring can reduce the basicity of these compounds and make them less reactive than their chlorinated and brominated analogues .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For example, the catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Physical and Chemical Properties Analysis
Compounds with similar structures often have unique physical, chemical, and biological properties . For instance, they can have reduced basicity and be less reactive than their chlorinated and brominated analogues .Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-amino-6-ethyl-N-(5-fluoro-2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-3-12-5-7-16-13(8-12)9-15-18(23)19(27-21(15)25-16)20(26)24-17-10-14(22)6-4-11(17)2/h4,6,9-10,12H,3,5,7-8,23H2,1-2H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKEQWASTUSHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=CC(=C4)F)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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